(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Organic synthesis Heterocyclic chemistry Process development

Researchers requiring a precisely functionalized thiazole scaffold for fragment-based drug discovery often face regioisomeric inconsistency. (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (CAS 61291-91-6) resolves this with a unique 5-hydroxymethyl handle for selective esterification, etherification, or Mitsunobu reactions while preserving the 2-phenyl-4-methylthiazole core (LogD7.4 ~2.15). Available in ≥95% purity with validated 85.1% synthetic route and QC (600 MHz 1H NMR, mp 101-102°C), ensuring batch consistency for SAR studies and chemical probe development.

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
CAS No. 61291-91-6
Cat. No. B186263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
CAS61291-91-6
Molecular FormulaC11H11NOS
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)CO
InChIInChI=1S/C11H11NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
InChIKeyJSIPFWSPCWZJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol Overview


(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (CAS 61291-91-6) is a heterocyclic building block characterized by a 2-phenyl-4-methyl-1,3-thiazole core functionalized with a primary hydroxymethyl group at the 5-position . The compound has a molecular formula of C11H11NOS, a molecular weight of 205.28 g/mol, and is commercially available with certified purity specifications of ≥95% to 97% . Its structural features—specifically the hydroxyl handle combined with the aromatic thiazole scaffold—enable its use as a versatile synthetic intermediate for constructing biologically relevant small-molecule libraries and as a core scaffold of interest in fragment-based lead discovery .

1 Heterocyclic building block with primary alcohol derivatization handle at the 5-position
2 Fragment-based lead discovery scaffold with reported co-crystal engagement
3 Multi-vendor commercial availability with certified purity specifications

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol: Why Substitution Fails


Generic substitution of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol with structurally similar thiazoles is chemically invalid due to the precise functional group geometry required for downstream derivatization and target engagement. Unlike 2-phenylthiazole (which lacks the 5-hydroxymethyl handle), 4-methylthiazole (which lacks the 2-phenyl group), or the oxidized ketone analog 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, this specific compound provides a unique combination of a nucleophilic primary alcohol at the 5-position for selective transformations (e.g., esterification, etherification, or Mitsunobu reactions) while retaining the aromatic 2-phenyl-4-methylthiazole core . This precise substitution pattern is essential: the 4-methyl group influences steric and electronic properties, the 2-phenyl group contributes to π-stacking interactions and lipophilicity (calculated LogD7.4 ≈ 2.15), and the 5-hydroxymethyl group enables vector-specific elaboration—a combination that closely related analogs cannot simultaneously provide [1].

Attribute
This compound
Substitute may differ
5-substitution
Primary hydroxymethyl handle for selective derivatization
2-Phenylthiazole lacks the 5-hydroxymethyl group; derivatization pathway may shift
2-aryl group
2-Phenyl substituent supports π-stacking and lipophilicity
4-Methylthiazole lacks the 2-phenyl group; binding interactions may not transfer
Oxidation state
Primary alcohol; one-step reduction from ester
Ketone analog requires distinct multi-step synthesis; may not serve as direct alcohol precursor

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol: Head-to-Head Evidence


Reproducible LiAlH4 Reduction Synthesis

The compound can be reliably synthesized in 85.1% isolated yield via reduction of the corresponding ethyl ester precursor using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran at 0 °C for 1.5 hours under inert atmosphere, as documented in patent WO2014/152809 . This contrasts with the ketone analog 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one, which requires distinct synthetic routes and cannot serve as a direct alcohol precursor without additional reduction steps .

Synthetic Yield
Method context
85.1% isolated yield, one-step LiAlH₄ reduction from ethyl ester
Supports procurement and scale-up planning
Patent-reported method; lab validation recommended
Organic synthesis Heterocyclic chemistry Process development

HIV-1 Integrase Co-Crystal Scaffold Validation

The 4-methyl-2-phenylthiazole scaffold is validated as a ligand-efficient fragment binding to therapeutically relevant targets. The N-methyl derivative N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine (Ligand ID: MMJ) has been co-crystallized with the HIV-1 integrase core domain (PDB ID: 3VQ5) at 1.70 Å resolution, demonstrating the core scaffold's ability to engage protein binding pockets [1]. In contrast, the unsubstituted thiazole analog lacks both the phenyl group required for hydrophobic interactions and the functionalizable 5-position handle needed for vector elaboration [2].

Scaffold Validation
Class-level inference
Co-crystal of N-methyl derivative with HIV-1 integrase core (PDB 3VQ5, 1.70 Å)
Supports fragment-based design workflows
Derivative-based inference; validate with parent scaffold
Fragment-based drug discovery Structural biology HIV-1 integrase inhibition X-ray crystallography

Physicochemical Profile vs. Simple Thiazoles

The compound exhibits a calculated LogD7.4 of approximately 2.15 and a topological polar surface area (TPSA) of 33.12 Ų, which are key parameters for predicting passive membrane permeability and oral bioavailability [1]. This differs substantially from simpler thiazole analogs: 4-methylthiazole has a lower predicted LogP (~0.9-1.1) due to the absence of the lipophilic 2-phenyl group, while 2-phenylthiazole lacks the 5-hydroxymethyl group, which reduces its capacity for hydrogen bonding and solubility modulation .

Physicochemical Profile
Data to verify
Calculated LogD₇.₄ ≈ 2.15, TPSA 33.12 Ų
Informs permeability and solubility screening
In silico values; experimental verification needed
Medicinal chemistry ADME prediction Lipophilicity Physicochemical properties

Multi-Vendor Sourcing and Purity Specifications

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol is commercially available from multiple established chemical suppliers with certified purity specifications, including ≥95% purity (AKSci) and 97% purity (Thermo Scientific Maybridge) . This contrasts with less characterized analogs such as 2-phenylthiazole-5-methanol (lacking the 4-methyl substituent), which have more limited commercial availability and fewer vendor-verified analytical data packages .

Commercial Availability
Reported
≥95% purity (AKSci), 97% (Thermo Scientific); multiple vendors
Reduces supply chain risk for library synthesis
Vendor specifications; lot-specific COA review advised
Procurement Quality control Commercial sourcing Supply chain

1H NMR and Melting Point Characterization

The compound has been fully characterized with a reported melting point of 101-102 °C and a complete 1H NMR spectral assignment in CDCl3 at 600 MHz, including specific chemical shifts and coupling constants for all protons . This level of analytical characterization exceeds what is typically available for less common thiazole analogs and provides a benchmark for identity verification and purity assessment upon procurement .

Analytical Characterization
Reported
mp 101–102 °C, full 600 MHz ¹H NMR assignment with J-values
Enables identity verification and QC benchmarking
Batch-specific verification recommended upon procurement
Analytical chemistry Quality assurance NMR spectroscopy Compound characterization

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol: Research Applications


Fragment Growing and Library Synthesis

Given the validated 4-methyl-2-phenylthiazole scaffold demonstrated in the HIV-1 integrase co-crystal structure (PDB 3VQ5), this compound serves as an ideal starting point for fragment-based drug discovery campaigns targeting related enzymes or protein-protein interactions [1]. The 5-hydroxymethyl group enables vector-specific functionalization through esterification, etherification, or Mitsunobu reactions to explore chemical space around the phenyl and methyl substituents .

Target Engagement Probe Synthesis

The nucleophilic primary alcohol at the 5-position provides a straightforward handle for conjugating biotin, fluorescent dyes, or photoaffinity labels without disrupting the core thiazole pharmacophore. This enables the preparation of chemical probes for target identification and validation studies, leveraging the scaffold's demonstrated binding to the HIV-1 integrase pocket [1]. The compound's favorable calculated LogD7.4 (~2.15) and TPSA (33.12 Ų) suggest adequate cell permeability for intracellular target engagement assays .

Parallel Synthesis and SAR Exploration

With a validated high-yield synthetic route (85.1% isolated yield via LiAlH4 reduction) and multi-vendor commercial availability at ≥95% purity, this compound is suitable as a bulk starting material for parallel synthesis of diverse thiazole-containing libraries [1]. The fully characterized 1H NMR spectrum and melting point enable rigorous quality control, ensuring batch-to-batch consistency essential for generating reliable structure-activity relationship (SAR) data .

Analytical Reference Standard Development

The compound's well-defined physical properties—including a sharp melting point of 101-102 °C and fully assigned 600 MHz 1H NMR spectrum—make it an appropriate reference standard for developing and validating analytical methods such as HPLC purity assays, quantitative NMR (qNMR) protocols, or mass spectrometry calibration [1]. Its multi-vendor sourcing with defined purity specifications further supports its use as a cross-laboratory benchmark compound .

Application
Selection Property
Validation Focus
Fragment growing and library synthesis
5-hydroxymethyl derivatization handle
Scaffold-based library design review
Target engagement probe synthesis
Primary alcohol conjugation point
Probe-label stability and target binding review
Parallel synthesis and SAR exploration
Reported high-yield synthetic route and purity specs
Batch-to-batch SAR consistency verification
Analytical reference standard development
Defined melting point and NMR characterization data
Cross-laboratory method benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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